molecular formula C11H11F3N2O4S B12348578 Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate

Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate

Cat. No.: B12348578
M. Wt: 324.28 g/mol
InChI Key: ORHFDCKQLJAMTR-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate is a complex organic compound that features a spirocyclic structure, combining azetidine and indoline moieties. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for drug design as it can enhance binding affinity and selectivity towards biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate typically involves a multi-step process. One common method is the copper-catalyzed asymmetric Kinugasa reaction, which involves the cyclization of oxindolyl azaoxylallyl cations with sulfur ylides. This reaction proceeds with high diastereoselectivity and yields the desired spirocyclic product in good yields .

Another approach involves the visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade reaction of indoles. This method also provides high yields and excellent diastereoselectivity .

Industrial Production Methods

Industrial production of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate is less common due to the complexity of the synthesis. advancements in catalytic methods and reaction optimization may pave the way for scalable production in the future.

Chemical Reactions Analysis

Types of Reactions

Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiro[azetidine-3,3’-indolin]-2,2’-diones.

    Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Due to its rigid and three-dimensional structure, it is being explored for its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Spiro[azetidine-2,3’-indoline]-2,2’-diones: These compounds share a similar spirocyclic framework but differ in the position of the spiro junction and the functional groups attached.

    Spiro[indazole-3,3’-indolin]-2’-ones: These compounds feature an indazole moiety instead of an azetidine, leading to different chemical and biological properties.

Uniqueness

Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate is unique due to its specific spirocyclic structure and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11F3N2O4S

Molecular Weight

324.28 g/mol

IUPAC Name

spiro[1H-indole-3,3'-azetidine]-2-one;trifluoromethanesulfonic acid

InChI

InChI=1S/C10H10N2O.CHF3O3S/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;2-1(3,4)8(5,6)7/h1-4,11H,5-6H2,(H,12,13);(H,5,6,7)

InChI Key

ORHFDCKQLJAMTR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC2=O.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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